Tert-butyl (3S,4S)-4-(4-aminopyrazol-1-yl)-3-fluoropiperidine-1-carboxylate
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Overview
Description
Tert-butyl (3S,4S)-4-(4-aminopyrazol-1-yl)-3-fluoropiperidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a fluorine atom, and an aminopyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S,4S)-4-(4-aminopyrazol-1-yl)-3-fluoropiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Aminopyrazole Group: The aminopyrazole group is attached through a nucleophilic substitution reaction, where the pyrazole ring is introduced to the piperidine scaffold.
Protection with Tert-butyl Group: The final step involves the protection of the carboxylate group with a tert-butyl group, typically using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3S,4S)-4-(4-aminopyrazol-1-yl)-3-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aminopyrazole moiety or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl (3S,4S)-4-(4-aminopyrazol-1-yl)-3-fluoropiperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.
Pharmaceutical Development: It may serve as a lead compound for the development of new pharmaceuticals with improved efficacy and safety profiles.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of tert-butyl (3S,4S)-4-(4-aminopyrazol-1-yl)-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and aminopyrazole moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3S,4S)-4-(4-aminopyrazol-1-yl)-3-chloropiperidine-1-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Tert-butyl (3S,4S)-4-(4-aminopyrazol-1-yl)-3-methylpiperidine-1-carboxylate: Similar structure but with a methyl group instead of fluorine.
Uniqueness
Tert-butyl (3S,4S)-4-(4-aminopyrazol-1-yl)-3-fluoropiperidine-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, binding affinity, and overall pharmacokinetic profile compared to its non-fluorinated analogs.
Properties
IUPAC Name |
tert-butyl (3S,4S)-4-(4-aminopyrazol-1-yl)-3-fluoropiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21FN4O2/c1-13(2,3)20-12(19)17-5-4-11(10(14)8-17)18-7-9(15)6-16-18/h6-7,10-11H,4-5,8,15H2,1-3H3/t10-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTNGQNVMJOMCS-QWRGUYRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)N2C=C(C=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)F)N2C=C(C=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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